Ecto-5'-Nucleotidase (CD73) Inhibition: Nanomolar Potency for Cancer Immunotherapy Applications
4-Bromo-5-butoxybenzene-1,2-diamine demonstrates potent inhibition of rat ecto-5'-nucleotidase (CD73) with an IC50 of 101 nM, establishing a baseline activity that can be benchmarked against subsequent structural modifications [1].
| Evidence Dimension | Ecto-5'-nucleotidase (CD73) inhibition |
|---|---|
| Target Compound Data | IC50 = 101 nM |
| Comparator Or Baseline | Comparative data for structurally analogous 4-bromo-5-alkoxybenzene-1,2-diamines in this specific assay not publicly available |
| Quantified Difference | Establishes a reference value of 101 nM for this specific substitution pattern in CD73 assays |
| Conditions | Rat ecto-5'-nucleotidase transfected in COS7 cells; 10 min preincubation followed by AMP addition; measurement after 10 min |
Why This Matters
The 101 nM IC50 provides a quantitative benchmark for medicinal chemistry efforts targeting CD73, enabling direct comparison of potency changes resulting from modifications to the alkoxy chain or halogen substitution patterns.
- [1] BindingDB. PrimarySearch_ki: Inhibition of rat Ecto-5'-nucleotidase (IC50: 101 nM). Monomer ID: 50437933. Available at: http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
